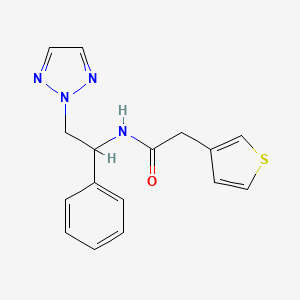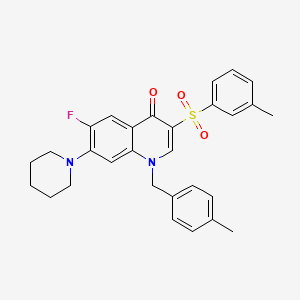
6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C29H29FN2O3S and its molecular weight is 504.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Evaluation for Inotropic Activity : One study describes the synthesis of a series of quinoline derivatives, including those similar to the specified compound, for evaluating their inotropic activity. These derivatives showed potential as positive inotropic agents in isolated rabbit-heart preparations, indicating their relevance in cardiovascular research (Liu et al., 2009).
Potential as Antimicrobial and Antiviral Agent : Another research proposed the synthesis of a quinoline derivative for potential use as an antimicrobial and antiviral drug. The study focused on the molecular and crystal structure of the compound and predicted its biological activity using molecular docking (Vaksler et al., 2023).
Sigma-1 Receptor Antagonist and Analgesic Potential : A novel sigma-1 receptor antagonist based on a quinolinone scaffold was synthesized and evaluated. This derivative demonstrated promising characteristics as a potential candidate for pain treatment, highlighting its potential application in analgesic drug development (Lan et al., 2014).
Antibacterial Activity and Mechanisms : Research on quinolones, which are broad-spectrum synthetic antibacterial drugs, identified significant work in synthesizing novel quinolone analogues, including those with substitutions similar to the specified compound. These analogues target bacterial enzymes and have shown efficacy in treating bacterial diseases (Naeem et al., 2016).
Evaluation as Anti-tubercular Agents : Another study evaluated the 2,4-diaminoquinazoline class, closely related to the specified compound, for its potential as a lead candidate in tuberculosis drug discovery. This research demonstrated the compound's bactericidal activity against Mycobacterium tuberculosis, suggesting its application in tuberculosis treatment (Odingo et al., 2014).
Solubility Studies for Fluoroquinolones : A study focused on the solubility of fluoroquinolones, a group related to the specified compound, as a function of pH, temperature, and salt concentration. This research is crucial for understanding the pharmacokinetics and formulation of such compounds (Ross & Riley, 1990).
Corrosion Inhibition Properties : A study investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, which has implications in industrial applications (Kaya et al., 2016).
特性
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN2O3S/c1-20-9-11-22(12-10-20)18-32-19-28(36(34,35)23-8-6-7-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-13-4-3-5-14-31/h6-12,15-17,19H,3-5,13-14,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMVGNOHVHEPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-Benzyl-4-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2583248.png)
![{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B2583250.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2583251.png)
![1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B2583253.png)
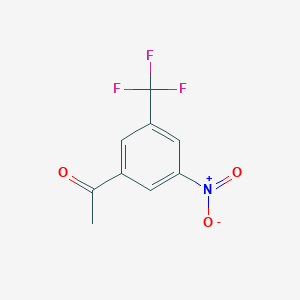
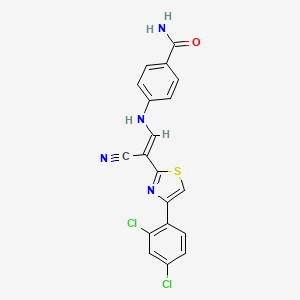
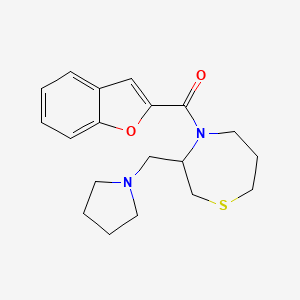
![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2583260.png)
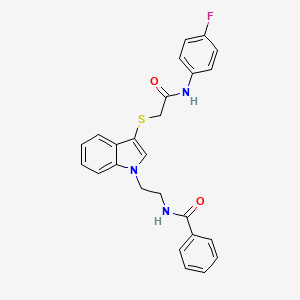
![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)


![4-((4-Methoxyphenyl)sulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2583268.png)
